molecular formula C13H16N2O6S B5702605 methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate

methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B5702605
M. Wt: 328.34 g/mol
InChI Key: ISUCUYCCMFGOME-UHFFFAOYSA-N
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Description

Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. MNPS is a piperidine-based organic compound that contains a nitrophenylsulfonyl group, which makes it a versatile molecule for various applications.

Mechanism of Action

The mechanism of action of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is not well understood. However, it is believed that methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate exerts its bioactivity by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the activity of chitin synthase, which is an enzyme that is essential for the growth and survival of fungi.
Biochemical and Physiological Effects:
methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells, fungi, and bacteria. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have low toxicity and does not exhibit any significant side effects.

Advantages and Limitations for Lab Experiments

Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in lab experiments. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a versatile molecule that can be used for the synthesis of various bioactive molecules. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have low toxicity and does not exhibit any significant side effects. However, methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has some limitations for use in lab experiments. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a relatively expensive molecule, and the synthesis process is complex and time-consuming.

Future Directions

There are several future directions for the use of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate in scientific research. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can be used as a building block for the synthesis of new bioactive molecules. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can also be used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can be used in the development of new diagnostic tools for the detection of cancer and other diseases. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can also be used in the development of new materials for various applications, such as drug delivery and tissue engineering.
Conclusion:
In conclusion, methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a piperidine-based organic compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit antitumor, antifungal, and antibacterial properties. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in lab experiments, but it also has some limitations. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has several future directions for use in scientific research, including the development of new bioactive molecules, drugs, diagnostic tools, and materials.

Synthesis Methods

The synthesis of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate involves a multistep reaction process that requires the use of various chemical reagents. The first step involves the reaction of piperidine with methyl chloroformate to form methyl 4-piperidinecarboxylate. This intermediate product is then reacted with 2-nitrobenzenesulfonyl chloride to form methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate. The final product is then purified using column chromatography to obtain a pure form of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate.

Scientific Research Applications

Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been extensively used in scientific research due to its potential as a bioactive molecule. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit antitumor, antifungal, and antibacterial properties. It has also been used as a building block for the synthesis of various bioactive molecules. methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections.

properties

IUPAC Name

methyl 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-21-13(16)10-6-8-14(9-7-10)22(19,20)12-5-3-2-4-11(12)15(17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUCUYCCMFGOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate

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